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Abstract

5-Deazariboflavin is a synthetic analog of riboflavin (Vitamin B2) where the nitrogen atom at
position 5 of the isoalloxazine ring is replaced by a carbon atom. This seemingly subtle
structural modification imparts profound changes to its physicochemical and biological
properties, making it an invaluable tool in biochemical and biomedical research. This technical
guide provides a comprehensive overview of the core properties of 5-deazariboflavin,
including its synthesis, redox chemistry, spectral characteristics, and its applications as a
mechanistic probe for flavoenzymes and as a photosensitizer. Detailed experimental
methodologies and quantitative data are presented to facilitate its use in research and drug
development.

Chemical Structure and Synthesis

5-Deazariboflavin, systematically named 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-1,2,3,4-
tetrahydropyrimido[4,5-b]quinolin-10(5H)-yl)-D-ribitol, possesses the following chemical
structure:

Molecular Formula: C1sH21N30s Molecular Weight: 375.38 g/mol [1] CAS Number: 19342-73-
5[1]

Chemical Synthesis
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An improved and reproducible chemical synthesis of 5-deazariboflavin has been reported,
overcoming challenges of previous methods.[2] The synthesis involves the coupling of a
ribitylated aniline with 6-chlorouracil, followed by cyclization to form the deazaflavin core.

Experimental Protocol: Synthesis of 5-Deazariboflavin[2]

Synthesis of Ribitylated Aniline Intermediate: D-Ribose is reacted with 3,4-dimethylaniline via
reductive amination to produce the N-ribityl-3,4-dimethylaniline intermediate.

e Coupling with 6-chlorouracil: The ribitylated aniline is then coupled with 6-chlorouracil in the
presence of a catalytic amount of malononitrile in refluxing methanol.

o Acetylation: The crude product from the coupling reaction is acetylated using acetic
anhydride in pyridine to facilitate purification.

o Cyclization with Vilsmeier Reagent: The acetylated intermediate is treated with a Vilsmeier
reagent (prepared from POCIs and DMF) to effect the cyclization, forming the tricyclic 5-
deazaflavin core.

o Deacetylation: The acetate protecting groups are removed to yield crude 5-deazariboflavin.

« Purification: The final product is purified by high-performance liquid chromatography (HPLC)
to yield 5-deazariboflavin as a yellow solid.[2]

Detailed *H and 3C NMR data for synthetic intermediates and the final product have been
published, confirming the structure.[2]

Physicochemical Properties

The substitution of N-5 with a carbon atom significantly alters the electronic properties of the
flavin ring system, leading to distinct physicochemical characteristics compared to riboflavin.

Redox Properties

A key feature of 5-deazariboflavin is its altered redox chemistry. Unlike natural flavins, which
can participate in both one- and two-electron transfer processes through a stable semiquinone
radical, 5-deazaflavins strongly favor two-electron (hydride) transfer mechanisms.[3] The
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radical state in the 5-deazaflavin system is less stable, making it a poor mediator of single-

electron transfers.[3]

The redox potential of the 5-deazariboflavin/1,5-dihydro-5-deazariboflavin couple is

significantly more negative than that of riboflavin. This makes 1,5-dihydro-5-deazariboflavin a

stronger reducing agent.[3]

Property 5-Deazariboflavin

Riboflavin Reference

Predominantly two-

One- and two-electron

Redox Mechanism electron (hydride) [3]
transfer
transfer
Midpoint Potential
-0.273 Vt0 -0.310 V ~-0.210 V [3][4]

(E'o)yatpH 7

1,5-

dihydrodeazaflavin is
Reduced Form

Stability

stabilized to
autoxidation (t%2 = 40
h at 22°C)

Dihydroflavin is rapidly 5]
oxidized by Oz

Spectroscopic Properties

5-Deazariboflavin exhibits characteristic absorption and fluorescence spectra that are

sensitive to its environment.

Table of Spectroscopic Properties:

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://www.benchchem.com/product/b042581
https://www.benchchem.com/product/b042581?utm_src=pdf-body
https://www.benchchem.com/product/b042581?utm_src=pdf-body
https://www.benchchem.com/product/b042581?utm_src=pdf-body
https://www.benchchem.com/product/b042581
https://www.benchchem.com/product/b042581
https://www.benchchem.com/product/b042581
https://pubmed.ncbi.nlm.nih.gov/3207/
https://pubmed.ncbi.nlm.nih.gov/3206/
https://www.benchchem.com/product/b042581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Conditions Reference
Absorption Maxima ~330 nm and ~400
N In DMSO [6]
(Amax) nm (1T - TT* transitions)
Data not fully
Molar Absorptivity (€) available in a
comprehensive table.
Fluorescence o
o ) Data not explicitly
Emission Maximum
found.
(Aem)
Fluorescence
] 0.11 In D20
Quantum Yield (®F)
Singlet Oxygen
J Yo 0.33 In Methanol [7]

Quantum Yield (dA)

The absorption maxima of 5-deazaflavins are hypsochromically shifted (blue-shifted) compared

to riboflavin, which is attributed to the destabilization of the lowest unoccupied molecular orbital

(LUMO) upon replacing the nitrogen at position 5 with a carbon-hydrogen group.[6]

Biological Activity and Applications

The unique properties of 5-deazariboflavin make it a versatile tool for studying flavoenzymes

and for applications in photobiology and drug development.

Mechanistic Probe of Flavoenzymes

5-Deazariboflavin and its phosphorylated derivatives, 5-deazaflavin mononucleotide

(deazaFMN) and 5-deazaflavin adenine dinucleotide (deazaFAD), serve as valuable

mechanistic probes for flavoenzymes.[5] Because they are restricted to two-electron transfer,

they can be used to distinguish between hydride transfer and single-electron transfer

mechanisms in flavoenzyme-catalyzed reactions.[3]

Many flavoenzymes can recognize and bind 5-deazaflavin analogs, although the catalytic

efficiency is often significantly reduced.[4] For example, when reconstituted into oxidases,
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deazaFAD-containing enzymes are often reduced by their substrate but are not reoxidized by
molecular oxygen.[4]

Experimental Protocol: Enzymatic Synthesis of deazaFMN and deazaFADI5]

e Enzyme Source: A partially purified FAD synthetase complex from Brevibacterium
ammoniagenes is used. This complex possesses both phosphorylating and adenylylating
activities.

e Reaction Mixture: 5-deazariboflavin is incubated with the FAD synthetase complex in a
suitable buffer containing ATP and Mg2+.

o Conversion: The enzyme complex catalyzes the direct conversion of 5-deazariboflavin to
deazaFMN and subsequently to deazaFAD.

 Purification: The synthesized deazaflavin coenzymes are purified using adsorptive
chromatography.

FAD Synthetase FAD Synthetase
(Phosphorylation) »| deazaFMN (Adenylylation) >

5-Deazariboflavin deazaFAD

Click to download full resolution via product page

Enzymatic synthesis of deazaFMN and deazaFAD.

Role in DNA Photolyase

A naturally occurring derivative of 5-deazariboflavin, 8-hydroxy-7,8-didemethyl-5-
deazariboflavin (8-HDF), functions as a light-harvesting chromophore in a class of DNA repair
enzymes called photolyases.[8] These enzymes repair DNA damage caused by UV light.

In this system, 8-HDF acts as an antenna, absorbing blue light and transferring the energy to
the catalytic FAD cofactor. This energy transfer process is crucial for the efficient repair of DNA
lesions, particularly under low-light conditions.[8]

Experimental Protocol: DNA Photolyase Activity Assay[9][10]
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o Substrate Preparation: A DNA substrate containing cyclobutane pyrimidine dimers (CPDs),
typically a short oligonucleotide, is prepared by UV irradiation.

o Enzyme Reconstitution: The apoprotein of DNA photolyase is reconstituted with FAD and the
5-deazariboflavin analog (e.g., 8-HDF).

o Photorepair Reaction: The reconstituted enzyme is incubated with the CPD-containing DNA
substrate in the dark to allow for binding. The mixture is then exposed to photoreactivating
light (typically in the blue region of the spectrum).

o Quantification of Repair: The extent of DNA repair is quantified by measuring the reduction in
the number of CPDs. This can be achieved using methods such as HPLC, which separates
the repaired from the damaged oligonucleotides, or through immunoassays using CPD-
specific antibodies.[9][11]

Energy Transfer

DNA Photolyase

Blue Light Absorption 8-HDF "E?qgrgyj:gapisfg[- Electron Transfer Damaged DNA (CPD) Repair Repaired DNA

Click to download full resolution via product page

Role of 8-HDF as a light-harvesting chromophore in DNA photolyase.

Photosensitizer in Photodynamic Therapy and Artificial
Photosynthesis

Due to its ability to generate reactive oxygen species, particularly singlet oxygen, upon
illumination, 5-deazariboflavin and its derivatives are being explored as photosensitizers.[7]
This property makes them potential candidates for photodynamic therapy (PDT), a treatment
modality for cancer and other diseases.
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Furthermore, the strong reducing power of its reduced form and its photochemical reactivity
have led to investigations into its use in artificial photosynthesis systems for the production of
solar fuels.

Drug Development Implications

The unique redox properties and the ability to interact with flavoenzymes make 5-
deazariboflavin and its derivatives interesting scaffolds for drug development. As many
essential enzymes in pathogenic bacteria and other organisms are flavoenzymes, designing
inhibitors based on the 5-deazaflavin core could lead to novel antimicrobial agents. The
differences in flavoenzyme structure and function between pathogens and humans could be
exploited to achieve selective toxicity.

Conclusion

5-Deazariboflavin is a powerful tool for researchers in chemistry, biology, and medicine. Its
distinct redox and photochemical properties, which differ significantly from those of natural
flavins, provide a unique avenue for dissecting complex enzymatic mechanisms. As our
understanding of the roles of flavoenzymes in health and disease expands, the importance of
molecular probes like 5-deazariboflavin in drug discovery and development is poised to grow.
This guide provides a foundational understanding of its core properties and methodologies to
encourage its broader application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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